1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide
Overview
Description
1-Methyl-1’-pentyl-4,4’-bipyridinium diiodide is a quaternary ammonium salt derived from bipyridine. It is known for its strong electron-accepting properties and is often used in various chemical and industrial applications. The compound is characterized by its ability to stabilize radical cations, making it valuable in redox chemistry and other scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1’-pentyl-4,4’-bipyridinium diiodide typically involves the quaternization of 4,4’-bipyridine with methyl iodide and pentyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1’-pentyl-4,4’-bipyridinium diiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations.
Reduction: It can be reduced to its neutral form.
Substitution: The iodide ions can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Anion exchange reactions can be carried out using silver nitrate or other silver salts.
Major Products Formed
Oxidation: Radical cations.
Reduction: Neutral bipyridinium derivatives.
Substitution: Various bipyridinium salts depending on the substituting anion.
Scientific Research Applications
1-Methyl-1’-pentyl-4,4’-bipyridinium diiodide has a wide range of applications in scientific research:
Chemistry: Used as an electron acceptor in redox reactions and as a stabilizer for radical cations.
Biology: Investigated for its potential use in biological assays and as a probe for studying electron transfer processes.
Medicine: Explored for its potential therapeutic applications, particularly in the field of cancer research.
Mechanism of Action
The compound exerts its effects primarily through its strong electron-accepting properties. It can stabilize radical cations, which are intermediates in many redox reactions. The molecular targets and pathways involved include various electron transfer processes, where the compound acts as an efficient mediator.
Comparison with Similar Compounds
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium diiodide: Known for its use as a herbicide (paraquat).
1,1’-Diethyl-4,4’-bipyridinium diiodide: Similar in structure but with different alkyl groups.
1-Methyl-4,4’-bipyridinium iodide: Lacks the pentyl group, affecting its solubility and reactivity.
Uniqueness
1-Methyl-1’-pentyl-4,4’-bipyridinium diiodide is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and electron-accepting properties. This makes it particularly suitable for applications requiring strong electron acceptors and stable radical cations.
Properties
IUPAC Name |
1-methyl-4-(1-pentylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2.2HI/c1-3-4-5-10-18-13-8-16(9-14-18)15-6-11-17(2)12-7-15;;/h6-9,11-14H,3-5,10H2,1-2H3;2*1H/q+2;;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUUPVYBNFRVQH-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[I-].[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22I2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50996787 | |
Record name | 1-Methyl-1'-pentyl-4,4'-bipyridin-1-ium diiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50996787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75337-72-3 | |
Record name | 4,4'-Bipyridinium, 1-methyl-1'-pentyl-, diiodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075337723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-1'-pentyl-4,4'-bipyridin-1-ium diiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50996787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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